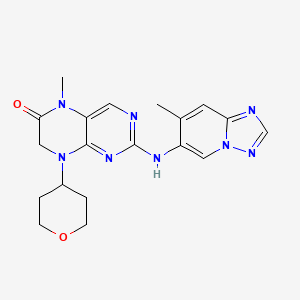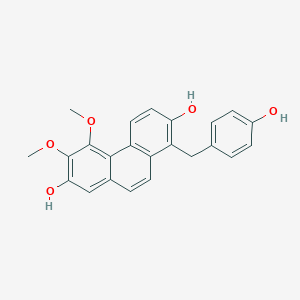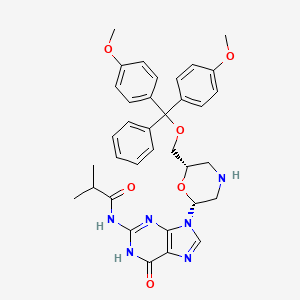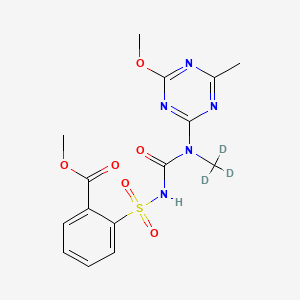
Tribenuron-methyl-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenuron-methyl-d3 is a deuterated form of tribenuron-methyl, a sulfonylurea herbicide. This compound is primarily used for controlling broadleaf weeds in cereal crops. The deuterated form is often used in scientific research to study the metabolism and environmental fate of the herbicide due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tribenuron-methyl-d3 involves the incorporation of deuterium atoms into the tribenuron-methyl molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of deuterated starting materials, such as deuterated methanol (CD3OD).
Formation of Intermediate: The intermediate compound is formed by reacting deuterated methanol with appropriate reagents under controlled conditions.
Final Product: The intermediate is then reacted with other chemicals to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of deuterated starting materials are prepared.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tribenuron-methyl-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often use reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides and sulfones, while reduction can yield amines and alcohols.
Aplicaciones Científicas De Investigación
Tribenuron-methyl-d3 has a wide range of scientific research applications:
Chemistry: It is used to study the reaction mechanisms and pathways of sulfonylurea herbicides.
Biology: Researchers use it to investigate the metabolic pathways and environmental fate of herbicides in plants and soil.
Medicine: The compound is studied for its potential effects on human health and its role in developing herbicide-resistant crops.
Industry: It is used in the development of new herbicides and in environmental monitoring studies.
Mecanismo De Acción
Tribenuron-methyl-d3 exerts its effects by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, this compound disrupts the production of essential amino acids, leading to the cessation of plant growth and ultimately plant death. The molecular targets and pathways involved include the ALS enzyme and the associated biosynthetic pathways for amino acids like isoleucine, leucine, and valine .
Comparación Con Compuestos Similares
Similar Compounds
Chlorsulfuron: Another sulfonylurea herbicide with a similar mode of action.
Metsulfuron-methyl: A sulfonylurea herbicide used for broadleaf weed control.
Bensulfuron-methyl: Used for controlling weeds in rice paddies.
Uniqueness
Tribenuron-methyl-d3 is unique due to its deuterated form, which makes it particularly useful in scientific research. The stable isotopic labeling allows for precise tracking and analysis in metabolic and environmental studies, providing insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C15H17N5O6S |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-(trideuteriomethyl)carbamoyl]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H17N5O6S/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h5-8H,1-4H3,(H,19,22)/i2D3 |
Clave InChI |
VLCQZHSMCYCDJL-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C1=NC(=NC(=N1)C)OC)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
SMILES canónico |
CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


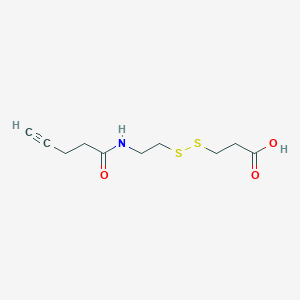

![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)


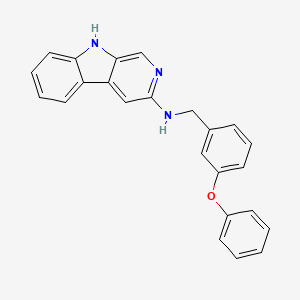


![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
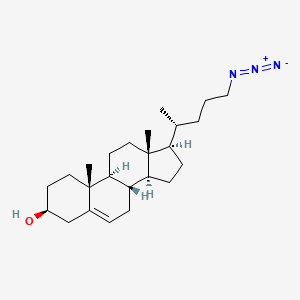
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
